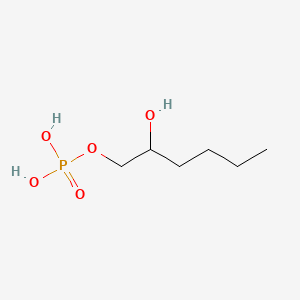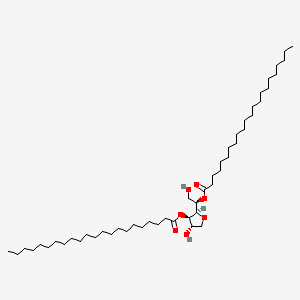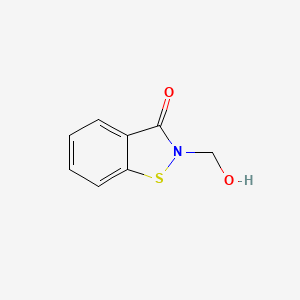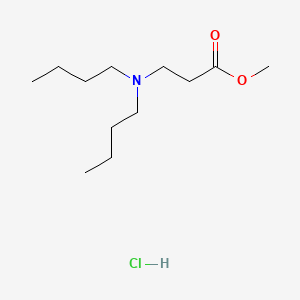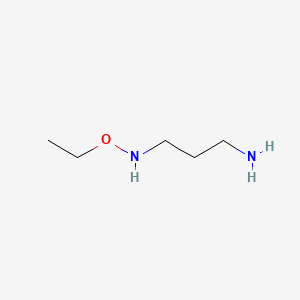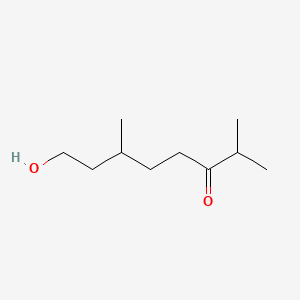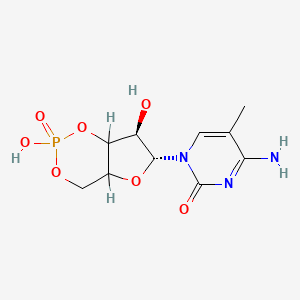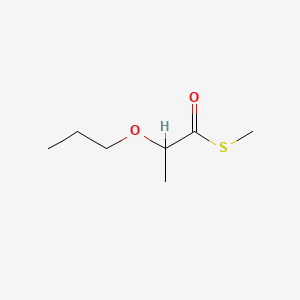
S-Methyl 2-propoxypropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl 2-propoxypropanethioate: is an organic compound with the chemical formula C7H14O2S . It is a colorless liquid that is soluble in common organic solvents . This compound is primarily used in the agricultural sector as an insecticide and rodent repellent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-propoxypropanethioate typically involves the reaction of 2-propoxypropyl chlorothioate with methanol to form this compound . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl 2-propoxypropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioate group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: This compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Methyl 2-propoxypropanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agricultural chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of S-Methyl 2-propoxypropanethioate involves its interaction with specific molecular targets. In the case of its use as an insecticide, it targets the nervous system of insects, leading to paralysis and death. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses .
Comparación Con Compuestos Similares
- S-Methyl 2-ethoxypropanethioate
- S-Methyl 2-butoxypropanethioate
- S-Methyl 2-isopropoxypropanethioate
Comparison: S-Methyl 2-propoxypropanethioate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .
Propiedades
Número CAS |
93940-60-4 |
|---|---|
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
S-methyl 2-propoxypropanethioate |
InChI |
InChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3 |
Clave InChI |
LCIGYKJDIBCNQK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


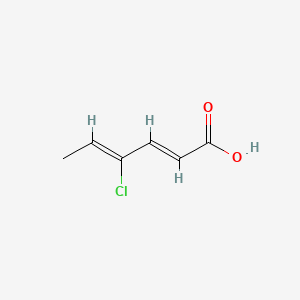
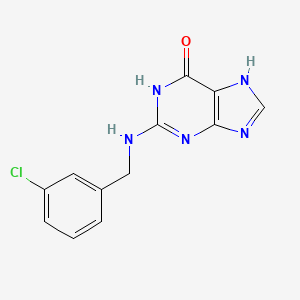
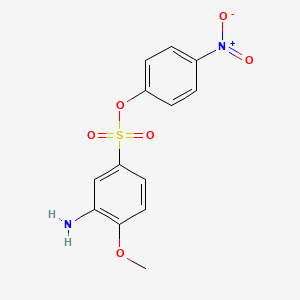
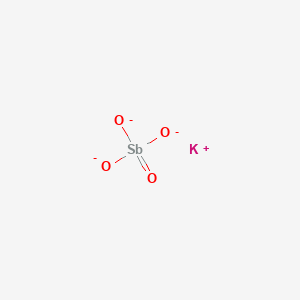
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
